molecular formula C12H16ClNO B1398038 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide CAS No. 1211455-32-1

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide

Cat. No.: B1398038
CAS No.: 1211455-32-1
M. Wt: 225.71 g/mol
InChI Key: UBFPHQBTPIQTCH-UHFFFAOYSA-N
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Description

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is an organic compound with the CAS Registry Number 1211455-32-1 . It has a molecular formula of C12H16ClNO and a molecular weight of 225.72 g/mol . This propanamide derivative is characterized by its SMILES structure: CC1=CC=C(C=C1)NC(C(C)(CCl)C)=O . As a building block in medicinal chemistry, this compound features an amide linkage and a reactive chloro group, making it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize such compounds in the development and exploration of new pharmacologically active agents . For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9-4-6-10(7-5-9)14-11(15)12(2,3)8-13/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFPHQBTPIQTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis via Chlorination and Amidation

While specific literature on the direct synthesis of this exact compound is limited, analogous methods for similar compounds suggest a two-step process:

  • Step 1: Chlorination of a suitable precursor

    Starting with 2,2-dimethylpropanamide derivatives, selective chlorination at the appropriate position can be achieved using reagents such as thionyl chloride or phosphorus oxychloride under controlled conditions. This step introduces the chloro substituent at the 3-position of the backbone.

  • Step 2: N-Substitution with 4-methylphenylamine

    The chlorinated intermediate then undergoes nucleophilic substitution with 4-methylphenylamine (p-toluidine) under basic conditions or in the presence of a suitable solvent like dichloromethane, leading to the formation of the desired amide.

Amide Formation via Carbodiimide-Mediated Coupling

A more refined approach involves coupling carboxylic acid derivatives with amines using carbodiimide reagents:

  • Preparation of the Carboxylic Acid Intermediate:

    The acid precursor, 2,2-dimethyl-3-(4-methylphenyl)propanoic acid , can be synthesized via Friedel-Crafts acylation of toluene derivatives, followed by oxidation or functional group transformations to introduce the carboxyl group at the correct position.

  • Coupling with Amine:

    The carboxylic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an inert solvent such as acetonitrile or dichloromethane. The activated ester then reacts with ammonia or an appropriate amine to form the amide bond, yielding 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide .

Step Reagents & Conditions Yield Notes
Acid activation DCC, NHS, room temperature ~70-85% Efficient coupling, minimal side reactions
Amide formation Amine (4-methylphenylamine), room temperature High purity achievable

Alternative Pathway: Nucleophilic Substitution on Chlorinated Intermediates

Based on patent methodologies, a feasible route involves:

This approach benefits from straightforward reaction conditions and high yields, especially when employing polar aprotic solvents like DMF or DMSO.

Research Findings and Data Tables

Research indicates that multi-step synthesis involving intermediate formation of chlorinated acids or esters, followed by amidation, yields the target compound efficiently. For example:

Method Key Reagents Reaction Conditions Typical Yield Comments
Carbodiimide coupling DCC, NHS Room temperature, 12-24h 70-85% Widely used, high efficiency
Nucleophilic substitution Chlorinated acid derivative + amine Reflux in polar solvents 65-80% Suitable for scale-up
Direct chlorination + amidation Chlorination reagent + amine Controlled temperature Variable Less common, more complex

Notes on Optimization and Purification

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress.
  • Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography ensures high purity.
  • Reaction Conditions: Maintaining low temperatures during chlorination and amidation minimizes side reactions and improves yields.

Summary of Proposed Synthesis Route

Proposed pathway:

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield corresponding amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a chlorinated alkyl group and an amide functional group. Its molecular formula is C12H16ClNC_{12}H_{16}ClN, and it features both hydrophobic and polar characteristics, making it versatile for various chemical reactions.

Medicinal Chemistry

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is investigated as a potential pharmaceutical intermediate. Its structural similarities to biologically active molecules suggest possible applications in developing drugs aimed at treating neurological disorders. The compound's ability to modulate receptor binding and enzyme activity makes it a candidate for further pharmacological studies.

Biological Research

This compound is utilized in enzyme inhibition studies and receptor binding assays. Its unique structure allows researchers to explore its interactions with various biological targets, which can lead to insights into disease mechanisms and therapeutic strategies.

Industrial Applications

In addition to its pharmaceutical potential, the compound serves as a building block in the synthesis of agrochemicals and specialty chemicals. Its reactivity allows for the introduction of diverse functional groups, making it valuable in synthetic organic chemistry.

Case Studies

Colon Cancer Study : A recent study evaluated the effects of this compound on HCT116 colon cancer cells. Results showed significant reductions in cell viability and changes in apoptotic markers after treatment with varying concentrations over 48 hours. This indicates potential anti-cancer properties worth exploring further.

Breast Cancer Models : Another study involving breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates and downregulation of anti-apoptotic proteins associated with tumor survival. These findings suggest its role as a potential therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide 4-Methylphenyl C₁₂H₁₆ClNO 237.71 Steric hindrance (2,2-dimethyl), moderate electron-donating (CH₃)
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide 4-Trifluoromethylphenyl C₁₂H₁₃ClF₃NO 279.69 Strong electron-withdrawing (CF₃), enhanced hydrophobicity
3-Chloro-N-(4-methoxyphenyl)propanamide 4-Methoxyphenyl C₁₀H₁₂ClNO₂ 217.66 Electron-donating (OCH₃), hydrogen-bonding capability
3-Chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide 4-Nitrophenyl C₁₁H₁₃ClN₂O₃ 256.68 Strong electron-withdrawing (NO₂), polarizable
3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide 4-Hydroxy-3-methoxybenzyl C₁₃H₁₈ClNO₃ 283.74 Hydrogen-bonding (OH, OCH₃), planar aromatic system

Physicochemical Properties

  • Solubility : The 4-trifluoromethyl derivative (CF₃) exhibits lower aqueous solubility due to its hydrophobic nature, while the 4-methoxyphenyl analog (OCH₃) shows improved solubility in polar solvents via hydrogen bonding .
  • Crystal Packing: The 4-methylphenyl derivative likely forms less dense crystals due to steric bulk from dimethyl groups, whereas the 4-nitrophenyl analog (NO₂) adopts tighter packing via dipole interactions . Hydrogen-bonding networks in 4-methoxyphenyl and 4-hydroxy-3-methoxybenzyl derivatives stabilize crystal lattices (e.g., N–H⋯O and O–H⋯O interactions) .
  • Thermal Stability : Nitro-substituted derivatives (e.g., 4-nitrophenyl) may exhibit higher melting points due to strong intermolecular dipole interactions .

Biological Activity

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNOC_{10}H_{12}ClNO. The structure features a chloro group, a dimethyl group, and a para-methylphenyl moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular Weight199.66 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol-water partition coefficient)Not specified

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been reported to exhibit enzyme inhibition properties, potentially affecting various biochemical pathways. The compound may bind to the active sites of enzymes or modulate receptor functions, leading to alterations in physiological processes.

Antimicrobial Activity

Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Piperidine Derivative AE. coli4.69 µM
Piperidine Derivative BS. aureus5.64 µM
Piperidine Derivative CC. albicans16.69 µM

Anticancer Properties

Recent studies have explored the antiproliferative effects of compounds structurally similar to this compound. For example, compounds derived from this class have shown significant inhibitory action on cancer cell lines such as HCT-116 and HeLa.

Case Study: Antiproliferative Activity

In a study examining the effects of various derivatives on cancer cells:

  • Compounds tested : A series of derivatives were synthesized and tested for their IC50 values against HCT-116 cells.
  • Findings : The most active compounds exhibited IC50 values ranging from 0.12 mg mL0.12\text{ mg mL} to 0.81 mg mL0.81\text{ mg mL}, indicating potent activity against cancer cells while sparing normal cells.

Table 3: Antiproliferative Activity Data

CompoundIC50 (mg/mL)Selectivity Index (Normal Cells)
Compound A0.12High
Compound B0.81Moderate

Applications in Research and Industry

The compound is utilized in various fields including:

  • Pharmaceutical Research : As a potential lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Synthesis : Serving as a building block in synthesizing more complex molecules.

Q & A

Q. What are the recommended synthesis routes for 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Novak et al. (1988) achieved 84% purity using a two-step protocol: (i) reacting 2,2-dimethylpropanoyl chloride with 4-methylaniline under reflux in dichloromethane, followed by (ii) chlorination with thionyl chloride. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for purity validation, with characteristic peaks at δ 1.45 ppm (CH₃ groups) and δ 7.25–7.35 ppm (aromatic protons) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its potential skin/eye irritation and respiratory hazards (H313/H333), experiments must be conducted in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Waste disposal requires neutralization with 10% sodium bicarbonate before incineration. Spills should be contained with absorbent materials (e.g., vermiculite) and treated with 5% acetic acid .

Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : ¹H NMR (400 MHz, CDCl₃) shows a singlet for the two methyl groups (δ 1.45 ppm) and a broad N–H signal (δ 6.2 ppm). IR spectroscopy confirms the amide C=O stretch at ~1650 cm⁻¹ .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX-97 ) reveals bond lengths (C=O: 1.2326 Å, C–N: 1.3416 Å) and torsional angles (C(=O)–N–Car: -33.7°), confirming resonance stabilization. Hydrogen-bonding networks (N–H···O and C–H···O interactions) are analyzed via Mercury or ORTEP-3 .

Advanced Research Questions

Q. What is the allosteric inhibition mechanism of this compound against Staphylococcus aureus D-alanyl–D-alanine ligase (StaDdl)?

  • Methodological Answer : The compound acts as a non-competitive inhibitor (Ki = 4 μM) by binding to an allosteric site, forming an unproductive enzyme-substrate-inhibitor complex. Kinetic assays (e.g., ATPase activity monitored via malachite green phosphate assay) show no interference with D-alanine or ATP binding. Molecular docking (AutoDock Vina) and mutagenesis studies identify key residues (e.g., Lys143, Asp307) critical for inhibitor binding .

Q. How can graph-set analysis resolve hydrogen-bonding patterns in its crystal structure?

  • Methodological Answer : Using Etter’s formalism , graph-set descriptors classify hydrogen bonds into C₁¹(4) chains (N–H···O) and C₂²(6) rings (C–H···O). For example, in the title compound, N–H···O bonds (2.89 Å) and C–H···O contacts (3.12 Å) form infinite chains along the a-axis. The analysis is performed with PLATON or CrystalExplorer .

Q. How should researchers address contradictory enzyme activity data when testing analogs of this compound?

  • Methodological Answer : Statistical validation is critical:
  • ANOVA (α = 0.05) identifies significant variance between substrates. For example, a p-value of 0.0002 in Pseudomonas aeruginosa assays indicates differential activity between fluorophenyl and methylphenyl analogs .
  • Post-hoc t-tests (Welch’s correction for unequal variance) resolve specific differences. For instance, 3-amino-N-(3-fluorophenyl)propanamide shows higher VOC production (p = 0.0009) than the methylphenyl variant .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide
Reactant of Route 2
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3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide

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